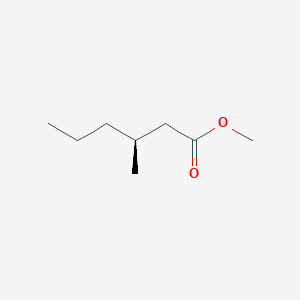
methyl (3S)-3-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-methylhexanoate: is an organic compound belonging to the ester family. It is characterized by a methyl group attached to the third carbon of a hexanoate chain, with the specific stereochemistry denoted by the (3S) configuration. This compound is often used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (3S)-3-methylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of (3S)-3-methylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as distillation to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl (3S)-3-methylhexanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products:
Oxidation: (3S)-3-methylhexanoic acid or corresponding ketones.
Reduction: (3S)-3-methylhexanol.
Substitution: Various alkylated or arylated derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl (3S)-3-methylhexanoate is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds. Its stereochemistry makes it valuable in asymmetric synthesis.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis. It also serves as a model compound in pharmacokinetic studies to understand ester metabolism.
Industry: Industrially, this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl (3S)-3-methylhexanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to the formation of tetrahedral intermediates, which then collapse to yield the final products. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid.
Comparison with Similar Compounds
Methyl hexanoate: Lacks the methyl group at the third carbon, making it less sterically hindered.
Ethyl (3S)-3-methylhexanoate: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and physical properties.
Uniqueness: Methyl (3S)-3-methylhexanoate’s unique stereochemistry and specific functional groups make it particularly useful in chiral synthesis and as a model compound in various research applications. Its distinct odor also makes it valuable in the fragrance industry.
Properties
CAS No. |
116169-10-9 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
methyl (3S)-3-methylhexanoate |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(2)6-8(9)10-3/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
VPROXMOZLPCRJN-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@H](C)CC(=O)OC |
Canonical SMILES |
CCCC(C)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















